REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([CH3:9])[CH:3]=1>[Pt].OC1C=C(C=C(O)C=1)C(O)=O.C(C(CC)=O)C>[CH3:4][CH2:3][CH:2]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([CH3:9])[CH:3]=1)[CH2:7][CH3:6]
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
catalyst
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1)O
|
Name
|
|
Quantity
|
28 g
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)NC1=CC(=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g | |
YIELD: PERCENTYIELD | 75.1% | |
YIELD: CALCULATEDPERCENTYIELD | 150.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |